![molecular formula C22H21N3O3 B3012077 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 946387-04-8](/img/structure/B3012077.png)

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

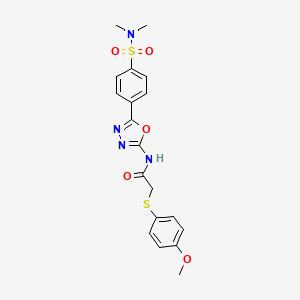

The compound "5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a pyrazolone core, which is a common motif in medicinal chemistry, and is substituted with tert-butyl and phenyl groups, as well as a 4-nitrophenyl moiety through a propenylidene linker. This structure suggests potential for interactions such as hydrogen bonding and π-π stacking, which could influence its solid-state architecture and reactivity.

Synthesis Analysis

The synthesis of pyrazolone derivatives can involve various strategies, including the functionalization of existing pyrazole rings or the construction of the pyrazole core from simpler precursors. For instance, tert-butyl nitrite (TBN) mediated synthesis has been used to create 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes, which involves the formation of multiple bonds including C-N and C-O bonds . Although the target compound is not an oxadiazolone, similar synthetic strategies involving the use of TBN could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been extensively studied using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods, as well as computational methods like density functional theory (DFT) . These studies provide insights into the geometry optimization, vibrational frequencies, and electronic absorption spectra, which are crucial for understanding the behavior of the compound in different environments.

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive functional groups. For example, nitration, halogenation, and cycloaddition reactions have been explored for pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones . The presence of a nitro group in the target compound suggests that it could undergo similar electrophilic substitution reactions. Additionally, the propenylidene linker could be involved in reactions typical of alkenes, such as addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structures. Hydrogen bonding and π-π stacking interactions are common in these compounds, leading to the formation of supramolecular structures such as chains and sheets . These interactions can affect properties like solubility, melting point, and crystal packing, which are important for the material's applications. The electronic properties, such as UV-Vis absorption, are also significant and can be studied using computational chemistry methods .

Aplicaciones Científicas De Investigación

Molecular Structures and Hydrogen-Bonding

- Research has explored the hydrogen-bonded supramolecular structures of related pyrazole derivatives, showing various forms of molecular organization such as chains and sheets. These studies provide insights into the structural behavior of pyrazole compounds under different conditions (Castillo, Abonía, Cobo, & Glidewell, 2009).

Reaction and Synthesis Studies 2. In the field of organic chemistry, pyrazole derivatives have been synthesized and examined for their reactions. For instance, reactions involving the creation of pyrylium salts from pyrazolinones have been studied, which could be relevant for understanding the behavior of similar compounds (Atta, Abbas, Younes, & Mctwally, 1996).

Pharmacological Activity 3. Pyrazole derivatives have been explored for their pharmacological activities, such as angiotensin II antagonism. This suggests potential biomedical applications for structurally similar compounds (Almansa et al., 1997).

Crystallography and Molecular Interaction 4. Crystallographic studies of pyrazole compounds have provided insights into molecular interactions and structures, which are crucial for understanding the properties and potential applications of these compounds in materials science (Zheng, Wang, & Fan, 2010).

Supramolecular Chemistry 5. Pyrazole derivatives have shown diverse hydrogen-bonded structures in different dimensions, which is significant for designing new materials and understanding molecular self-assembly processes (Castillo, Abonía, Cobo, & Glidewell, 2009).

Anticonvulsant Applications 6. Some pyrazole derivatives have been investigated for their anticonvulsant profiles, indicating the potential for these compounds in pharmaceutical applications (El-Behairy & Attia, 2017).

Propiedades

IUPAC Name |

5-tert-butyl-4-[3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLRRPQGJPIJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)